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Compound Focus: Cetylpyridinium chloride monohydrate

CAS No.: 6004-24-6

Cat. No.: S567560

Introduction and Chemical Profile

Cetylpyridinium chloride (CPC) is a quaternary ammonium compound and cationic surfactant widely
utilized in pharmaceutical, personal care, and consumer products for its antimicrobial properties. The
monohydrate form (C21H3sCIN-H20) contains one water molecule in its crystalline structure, with a
molecular weight of 339.99 g/mol for the anhydrous form [1]. CPC exists as a solid at room temperature
with a melting point of 80-83°C for the monohydrate form [1]. It demonstrates good water solubility but is
insoluble in acetone, acetic acid, and ethanol [1]. CPC's chemical structure consists of a positively charged
pyridine ring as a hydrophilic head group coupled with a hexadecane chain as a lipophilic tail, classifying it
as an ampheoteric surfactant with a critical micelle concentration of approximately 0.0009-0.0011M [2] [1].
This structural configuration enables both antimicrobial activity and potential cellular toxicity mechanisms

that will be explored throughout this review.

Toxicokinetic Profile

Although comprehensive pharmacokinetic studies in humans are limited, available data suggest that CPC is

poorly absorbed following oral administration [3]. When administered as a mouth rinse, approximately 65%
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of the dose is retained in the oral cavity [3]. The compound is primarily eliminated via the fecal route due to
this limited absorption [3]. Current literature lacks detailed information regarding CPC's veolume of
distribution, protein binding, metabolism, and half-life in humans [3]. Estimated daily consumer exposure
ranges from 0.114 mg CPC per kg of body weight to approximately 1 mg/kg when assuming higher
bioavailability [4]. Following typical mouthwash usage, CPC remains in human saliva at high-micromelar
concentrations for several hours and can be detected at approximately 1 pM even 24 hours after

expectoration [4].

Comprehensive Toxicity Profiles

In Vitro Toxicity Data

Table: In Vitro Toxicity Findings of Cetylpyridinium Chloride

Cell Type/Model Endpoint Result Concentration Reference
A549 human lung cells Cytotoxicity ICs0=5.79 5.79 pg/mL [5]
pg/mL (~17 pM)

Primary human Mitochondrial ATP ECso = 1.7 uyM 1.7 uyM [4]
keratinocytes inhibition
RBL-2H3 mast cells Mitochondrial ATP ECso = 1.7 uM 1.7 uyM [4]

inhibition
RBL-2H3 mast cells Oxygen consumption 50% reduction 1.75 uM [4]

rate inhibition

Primary human Oxygen consumption 50% reduction 1.25 uM [4]
keratinocytes rate inhibition
NIH-3T3 fibroblasts Mitochondrial ATP ECso = 1.7 yM 1.7 yM [4]
inhibition
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Cell Type/Model Endpoint Result Concentration Reference
Oral streptococcal Antimicrobial activity MIC = 0.12-0.24 0.12-0.24 [2]

isolates (planktonic) pg/mL pMg/mL

Oral streptococcal Antimicrobial activity MBIC = 7.81- 7.81-15.63 [2]

isolates (biofilm) 15.63 pg/mL pg/mL

In vitro studies demonstrate that CPC exhibits concentration-dependent cytotoxicity against various cell
lines. Notably, CPC inhibits mitochondrial function at low micromolar concentrations (ECso = 1.7 pM) that
are substantially below those required for antimicrobial effects and approximately 100-fold lower than its
critical micelle concentration [4]. This mitochondrial toxicity manifests as reduced ATP production and
impaired oxygen consumption rates across multiple cell types, including primary human keratinocytes and
rodent fibroblasts [4]. Additionally, CPC exposure induces mitochondrial nanostructural defects within 60
minutes, characterized by spherical structures with donut-like cross-sections observed via super-resolution

microscopy [4].

In Vivo Toxicity Data

Table: In Vivo Toxicity Findings of Cetylpyridinium Chloride

Exposure

Species Route . Findings Dosage Reference
Duration
Rat Intratracheal Single dose Increased LDH leakage, All tested [5]
instillation focal lung inflammation concentrations
Rat Intratracheal Single dose Increased All tested [5]
instillation proinflammatory concentrations
cytokines (IL-6, IL-1[3,
TNF-a)
Rat Inhalation 28 days Decreased body weight High-exposure [5]
group
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. Exposure -
Species Route . Findings Dosage Reference
Duration
Rat Inhalation 28 days Increased Concentration- [5]
polymorphonuclear dependent
leukocytes in BALF
Rat Intravenous LDso Acute toxicity 30 mg/kg [1]
Rat Oral LDso Acute toxicity 200 mg/kg [1]
Rabbit Intravenous LDso Acute toxicity 36 mg/kg [1]
Rabbit Oral LDso Acute toxicity 400 mg/kg [1]
Mouse Intraperitoneal LDso Acute toxicity 10 mg/kg [1]
Mouse Oral LDso Acute toxicity 108 mg/kg [1]
Human Estimated fatal  Oral Cationic detergent 1-3g [1]
dose toxicity

In vivo studies reveal that CPC administration causes pulmonary inflammation across multiple exposure
models. Following intratracheal instillation in rats, CPC induced focal inflammation in pulmonary
parenchyma and significantly increased proinflammatory cytokines including IL-6, IL-1p, and TNF-«a in
bronchoalveolar lavage fluid [5]. Polymorphonuclear leukocytes in BALF, sensitive indicators of pulmonary
inflammation, increased in a concentration-dependent manner across all inhalation exposure models [5].
Subacute exposure (28 days) resulted in decreased body weight in high-exposure groups, though no
significant histological changes were observed in organ tissues [5]. The route-dependent acute toxicity is
evident from the varying LDso values, with intravenous administration showing the greatest potency across

species [1].

Human Adverse Effects

In human clinical applications, CPC-containing products are generally well-tolerated but can produce

localized adverse effects. The most frequently reported issues include tooth staining (occurring in
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approximately 3% of users) and temporary taste alteration or loss that typically resolves within days of
discontinuation [1]. The tooth staining is attributed to the interaction between CPC and bacterial debris on
tooth surfaces rather than a direct chemical interaction with tooth structure [1]. Based on safety data
evaluation, the U.S. Food and Drug Administration has concluded that CPC concentrations of 0.025% to
0.1% are safe for over-the-counter oral antiseptic use when labeled for short-term applications not exceeding
seven days [1]. Significant systemic toxicity is rare following exposure to low-concentration consumer
products, with the estimated fatal dose for cationic detergents like CPC ranging from 1-3 grams in humans

[1].

Antimicrobial Activity and Resistance Concerns

CPC demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative
bacteria through its action as a cationic surfactant. The mechanism involves electrostatic interaction between
CPC's positively charged pyridine group and negatively charged bacterial membrane components, followed
by integration of the hexadecane tail into the lipid bilayer [2]. At low concentrations, CPC disrupts cellular
osmoregulation and homeostasis, while higher concentrations cause complete membrane disintegration
with cytoplasmic leakage [2]. The compound also inhibits streptococcal glucosyltransferase, reducing

synthesis of insoluble glucan that contributes to dental plaque formation [3].

A significant concern in the scientific community is the potential development of bacterial resistance to
CPC with widespread use. Studies demonstrate that bacteria in biofilms exhibit dramatically increased
tolerance to CPC compared to their planktonic counterparts, with minimum biofilm inhibitory concentrations
(MBICs) approximately 50-100 times higher than minimum inhibitory concentrations (MICs) for planktonic
cells [2]. This adaptive resistance in biofilms presents challenges for clinical efficacy. Additionally,
evidence suggests that frequent CPC use could select for resistant bacterial strains and potentially contribute

to cross-resistance to antibiotics, though this area requires further investigation [2].

Detailed Experimental Protocols

Mitochondrial Toxicity Assessment
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The ATP production inhibition assay provides a sensitive method for evaluating CPC-induced
mitochondrial toxicity. Cells (primary human keratinocytes, NIH-3T3 fibroblasts, or RBL-2H3 mast cells)
are cultured in media containing glutamine and galactose instead of glucose to force ATP production through
mitochondrial oxidative phosphorylation rather than glycolysis [4]. Following treatment with CPC
concentrations ranging from 0.1-10 pM for 1-2 hours, cellular ATP levels are quantified using a luminometer
after cell lysis and addition of a luciferin-luciferase reagent [4]. The oxygen consumption rate (OCR) is
measured simultaneously using a Seahorse XF Analyzer or similar instrument to confirm mitochondrial
dysfunction [4]. For visualization of mitochondrial structural changes, fluorescence photoactivation
localization microscopy (FPALM) is employed with specific mitochondrial dyes, allowing super-resolution

imaging of nanostructural defects following CPC exposure (1.75 pM for 60 minutes) [4].

Pulmonary Toxicity Assessment

The intratracheal instillation model in Sprague-Dawley rats provides a method for direct pulmonary
toxicity assessment. Animals (typically 8-12 weeks old) receive CPC solutions in varying concentrations
(e.g., 0.1-1.0 mg/kg) via single or repeated intratracheal administration [5]. Following exposure (24 hours
post-instillation for acute studies or 28 days for subacute studies), animals are euthanized and
bronchoalveolar lavage fluid is collected for analysis [5]. BALF is centrifuged to separate cellular
components, with the supernatant analyzed for lactate dehydrogenase activity (cell injury marker) and
proinflammatory cytokines (IL-6, IL-1f3, TNF-a) using ELISA kits [5]. The cell pellet is resuspended and
analyzed for polymorphonuclear leukocyte counts using differential staining [5]. Lung tissues are fixed in
formalin, sectioned, and stained with hematoxylin and eosin for histopathological examination of

inflammation and tissue damage [5].
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CPC Antimicrobial Mechanism: This diagram illustrates the concentration-dependent antibacterial action of

CPC through membrane interaction and disruption.

Mitochondrial Toxicity: Mechanisms and Implications

Recent research has identified mitochondrial dysfunction as a sensitive endpoint for CPC toxicity at
concentrations potentially relevant to human exposure. CPC acts as a lipophilic cation that accumulates in
mitochondria, disrupting the electron transport chain and oxidative phosphorylation [4]. The mechanism
involves inhibition of mitochondrial complexes I-IV, reducing proton gradient generation and consequently
decreasing ATP synthesis [4]. This mitochondrial impairment occurs at CPC concentrations (1-2 pM)
approximately 100-fold lower than those required for antimicrobial effects, suggesting that mitochondrial
toxicity may represent the most sensitive indicator of CPC cellular toxicity [4]. Additionally, CPC induces
mitochondrial calcium efflux, further contributing to metabolic disruption [4]. These findings are
particularly relevant given that CPC remains detectable in human saliva at approximately 1 pM for 24 hours
following typical mouthwash use [4]. The mitochondrial toxicity of CPC warrants careful consideration in

risk-benefit analyses, especially for vulnerable populations or with prolonged product use.
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CPC Mitochondrial Toxicity Pathway: This diagram outlines the mechanisms by which CPC disrupts

mitochondrial function, leading to cellular energy impairment.
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Regulatory Status and Risk-Benefit Considerations

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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